

# Technical Guide: Physical and Chemical Properties of Boc-Protected 5-Bromo-7-Azaindole

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## Compound of Interest

Compound Name: *tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate*

Cat. No.: B1345280

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Audience: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of **tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate**, commonly referred to as Boc-protected 5-bromo-7-azaindole. This key intermediate is frequently utilized in the synthesis of complex heterocyclic compounds for pharmaceutical development, including kinase inhibitors and other targeted therapies. This guide includes tabulated data for key physical properties, detailed experimental protocols for its synthesis and characterization, and graphical representations of its chemical structure and synthetic pathway.

## Core Physical and Chemical Properties

Boc-protected 5-bromo-7-azaindole is a solid, crystalline compound. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen of 5-bromo-7-azaindole significantly alters its physical properties, such as solubility and reactivity, making it a versatile reagent in multi-step organic syntheses.

## Data Summary

The following table summarizes the key physical and chemical properties for both 5-bromo-7-azaindole and its Boc-protected derivative for comparative purposes.

Property	5-Bromo-7-azaindole	Boc-Protected 5-Bromo-7-azaindole
Synonym	5-Bromo-1H-pyrrolo[2,3-b]pyridine	tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS Number	183208-35-7[1]	928653-80-9
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub> [1]	C <sub>12</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>2</sub> [2]
Molecular Weight	197.03 g/mol [1]	297.15 g/mol [2]
Appearance	White to light yellow/brown powder or crystal[1][3]	White to off-white solid[2]
Melting Point	176-180 °C[1]	Not available
Boiling Point	312 °C (Predicted)[4]	361.8 ± 45.0 °C (Predicted)[2]
Density	1.77 g/cm <sup>3</sup> [5]	1.46 ± 0.1 g/cm <sup>3</sup> (Predicted)[2]
Form	Solid	Solid[2]

## Solubility

- 5-Bromo-7-azaindole (Unprotected): Exhibits good solubility in solvents like methyl acetate, acetone, and ethanol.[1][3] Its solubility is poor in hexane and limited in water (52.5 - 66.4 mg/L at 20-25 °C).[3][4] The solubility generally increases with temperature.[3]
- Boc-Protected 5-Bromo-7-azaindole: The lipophilic Boc group generally increases solubility in nonpolar organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, which are common media for subsequent synthetic transformations like cross-coupling reactions.

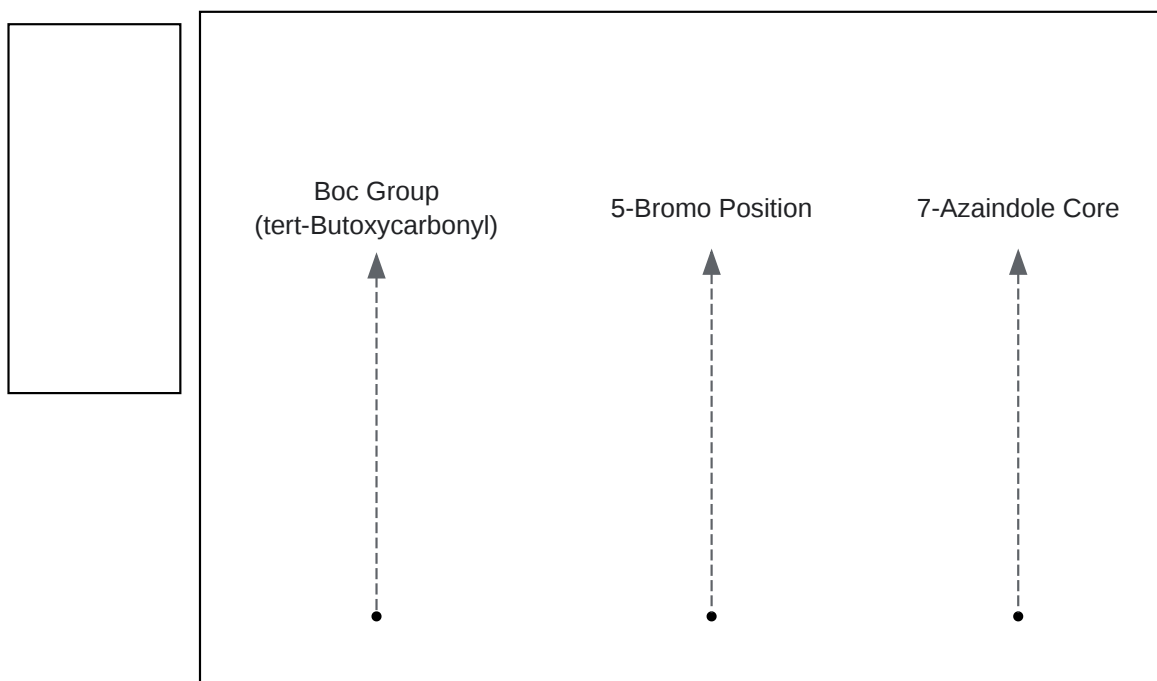
## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of Boc-protected 5-bromo-7-azaindole.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum of the parent 5-bromo-7-azaindole shows characteristic signals for the aromatic protons. For example, in DMF-d<sub>7</sub>, signals appear at δ 11.91 (s, 1H, NH), 8.30 (d, 1H), 8.20 (d, 1H), 7.63 (t, 1H), and 6.50 (m, 1H).<sup>[6]</sup> Upon Boc protection, the NH proton signal disappears, and a characteristic singlet for the nine protons of the tert-butyl group appears around 1.6-1.7 ppm.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon spectrum for the unprotected core shows signals at δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, and 100.0 ppm in DMF-d<sub>7</sub>.<sup>[6]</sup> The Boc-protected derivative will show additional signals for the carbonyl carbon (around 150 ppm) and the quaternary and methyl carbons of the tert-butyl group.
- **Mass Spectrometry (MS):** The mass spectrum provides confirmation of the molecular weight. For the Boc-protected compound, the expected molecular ion peak would correspond to its molecular weight of 297.15 g/mol, often observed as [M+H]<sup>+</sup> at m/z 298.<sup>[7]</sup>

## Chemical Structure and Synthesis

The structure of Boc-protected 5-bromo-7-azaindole is foundational to its role in synthesis.



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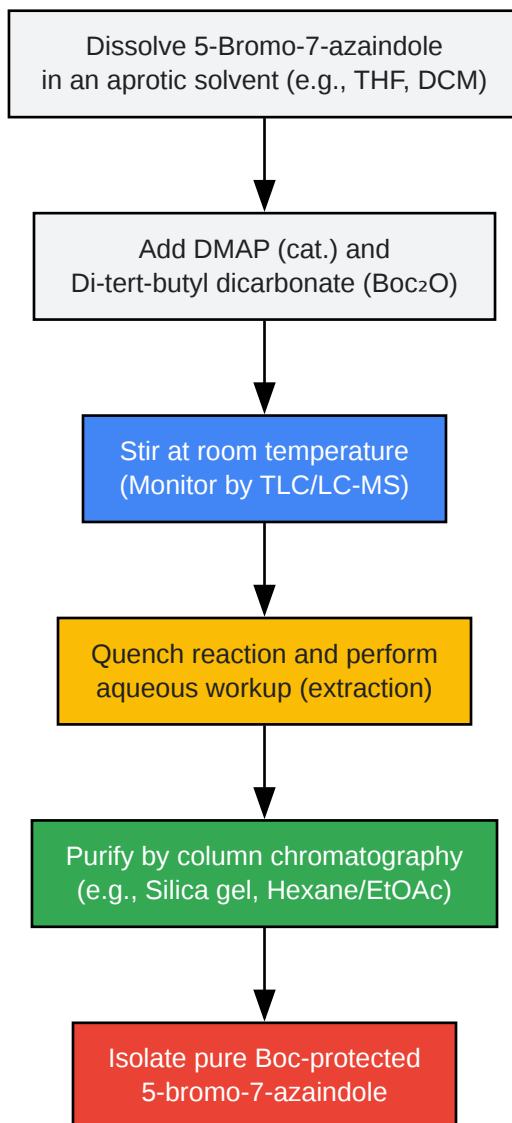
Caption: Chemical structure of Boc-protected 5-bromo-7-azaindole.

## Experimental Protocols

### Synthesis of Boc-Protected 5-Bromo-7-azaindole

This protocol describes the protection of the pyrrole nitrogen of 5-bromo-7-azaindole using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

## Workflow Diagram:



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